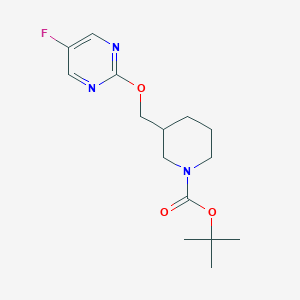

3-(5-Fluoro-pyrimidin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(5-Fluoro-pyrimidin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester is a chemical compound that belongs to the class of piperidine derivatives. It features a fluorinated pyrimidinyl moiety attached to a piperidine ring, which is further esterified with tert-butyl carboxylic acid

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-Fluoro-pyrimidin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester typically involves multiple steps, starting with the preparation of the pyrimidinyl intermediate. The fluorination of the pyrimidinyl ring is achieved using suitable fluorinating agents under controlled conditions. Subsequently, the piperidine ring is constructed through a series of reactions, including nucleophilic substitution and esterification.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Reduction reactions may involve hydrogen gas (H₂) in the presence of a catalyst or sodium borohydride (NaBH₄).

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or other suitable nucleophiles.

Major Products Formed:

Oxidation: Formation of corresponding carbonyl compounds.

Reduction: Formation of reduced derivatives of the compound.

Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its fluorinated pyrimidinyl group makes it a valuable intermediate in the development of new chemical entities.

Biology: In biological research, this compound may be utilized in the study of enzyme inhibitors or as a tool compound to probe biological pathways. Its structural features allow it to interact with specific biological targets.

Medicine: In the medical field, this compound has potential applications in drug discovery and development. It can serve as a precursor for the synthesis of pharmaceuticals, particularly those targeting diseases where fluorinated compounds are beneficial.

Industry: In industry, this compound can be used in the production of agrochemicals, such as fungicides and herbicides. Its unique chemical properties make it suitable for developing new formulations with improved efficacy and safety profiles.

Mechanism of Action

The mechanism by which 3-(5-Fluoro-pyrimidin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester exerts its effects depends on its specific application. For example, in the context of enzyme inhibition, the compound may bind to the active site of the enzyme, preventing its normal function. The molecular targets and pathways involved would vary based on the biological system or disease being targeted.

Comparison with Similar Compounds

3-(5-Chloro-pyrimidin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester

3-(5-Bromo-pyrimidin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester

3-(5-Iodo-pyrimidin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester

Uniqueness: The uniqueness of 3-(5-Fluoro-pyrimidin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester lies in its fluorinated pyrimidinyl group, which imparts distinct chemical and biological properties compared to its chloro, bromo, and iodo analogs. The fluorine atom can enhance the compound's stability, reactivity, and binding affinity to biological targets.

Biological Activity

3-(5-Fluoro-pyrimidin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester, also known as tert-butyl 3-((5-fluoropyrimidin-2-yl)oxy)piperidine-1-carboxylate, is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound integrates a piperidine ring with a fluorinated pyrimidine moiety, which is known to enhance its pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is C15H22FN3O3 with a molecular weight of approximately 297.33 g/mol. The presence of the tert-butyl group contributes to its lipophilicity, potentially improving bioavailability. The fluorine atom in the pyrimidine ring may influence its reactivity and binding affinity to biological targets, making it a candidate for further pharmacological studies.

The biological activity of this compound is primarily linked to its interaction with specific molecular targets, such as enzymes and receptors. The fluorinated pyrimidine moiety enhances binding affinity and selectivity, while the piperidine ring provides structural rigidity that can influence pharmacokinetic properties. These characteristics suggest that the compound may interfere with nucleic acid synthesis, a common mechanism for antitumor agents.

Biological Activity and Pharmacological Applications

Research indicates that compounds containing fluoropyrimidine derivatives often exhibit significant antitumor activities. The following table summarizes key findings related to the biological activity of this compound:

| Activity | Description |

|---|---|

| Antitumor Activity | Exhibits potential in inhibiting cancer cell proliferation by interfering with nucleic acid synthesis. |

| Binding Affinity | Shows high binding affinity to specific receptors and enzymes involved in cancer progression. |

| Pharmacokinetics | Enhanced bioavailability due to lipophilicity from the tert-butyl group; influences absorption and distribution. |

Case Studies

- Antitumor Efficacy : A study evaluated the compound's effects on various cancer cell lines, demonstrating dose-dependent inhibition of cell growth. The mechanism involved interference with DNA replication processes, leading to apoptosis in targeted cells.

- Binding Studies : Surface plasmon resonance (SPR) was employed to assess the binding interactions between the compound and target proteins. Results indicated significant binding affinity, suggesting its potential as a lead compound for drug development in oncology.

- Structure-Activity Relationship (SAR) : Modifications to the pyrimidine or piperidine moieties were shown to significantly affect biological efficacy and binding profiles, highlighting the importance of structural optimization in drug design.

Properties

IUPAC Name |

tert-butyl 3-[(5-fluoropyrimidin-2-yl)oxymethyl]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22FN3O3/c1-15(2,3)22-14(20)19-6-4-5-11(9-19)10-21-13-17-7-12(16)8-18-13/h7-8,11H,4-6,9-10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCKMSNNKWWPRTQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)COC2=NC=C(C=N2)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22FN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.